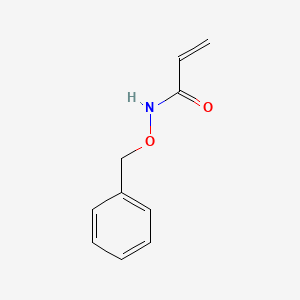
N-benzyloxyacrylamide
Cat. No. B8676870
M. Wt: 177.20 g/mol
InChI Key: QPMVQTZCXRUZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06623721B2
Procedure details


A solution of acryloyl chloride (3 mL; 3.342 g; 36.9 mmole) dissolved in dry dichloromethane (25 mL) was cooled at 0° C. with an ice bath. A mixture of O-benzyl hydroxylamine hydrochloride (6.4902 g; 40.66 mmole) and N,N-diisopropylethylamine (15.6 mL; 11.575 g; 89.56 mmole) in dry dichloromethane (110 mL) was slowly added over a period of 1 hour to the cooled solution. Next, the ice bath was removed, and the reaction mixture was left stirring overnight while its temperature warmed up gradually to room temperature. Water (250 mL) was added to the reaction and the layers were separated. The organic solution was washed with diluted hydrochloric acid (0.2N; 3×300 mL), a saturated sodium bicarbonate solution (1×200 mL), water (3×250 mL), and finally brine (1×250 mL). The organic layer was then dried over magnesium sulfate, filtered, and the solvent removed under reduced pressure. The residue was purified by flash chromatography using a mixture of hexane and ethyl acetate (70:30) to elute the product. The purification gave 3.165 g (48.4%) of N-benzyloxyacrylamide (30) as a viscous colorless oil.


Name
O-benzyl hydroxylamine hydrochloride
Quantity
6.4902 g
Type
reactant
Reaction Step Two



Yield
48.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].Cl.[CH2:7]([O:14][NH2:15])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)C(C)C)(C)C>ClCCl>[CH2:7]([O:14][NH:15][C:1](=[O:4])[CH:2]=[CH2:3])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
O-benzyl hydroxylamine hydrochloride
|
|
Quantity
|
6.4902 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)ON
|
|
Name
|
|
|
Quantity
|
15.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring overnight while its temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added over a period of 1 hour to the cooled solution
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, the ice bath was removed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed up gradually to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (250 mL) was added to the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with diluted hydrochloric acid (0.2N; 3×300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexane and ethyl acetate (70:30)
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purification
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)ONC(C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.165 g | |
| YIELD: PERCENTYIELD | 48.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
